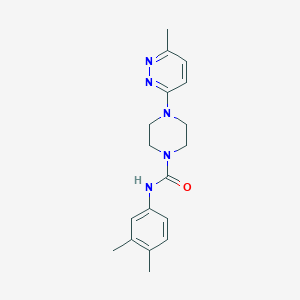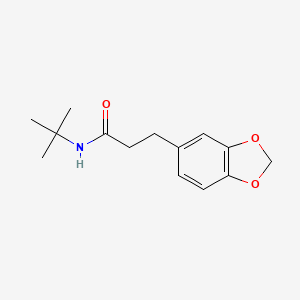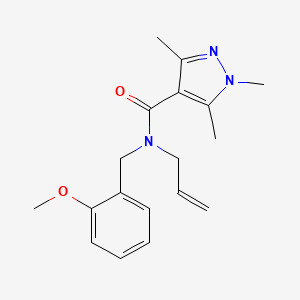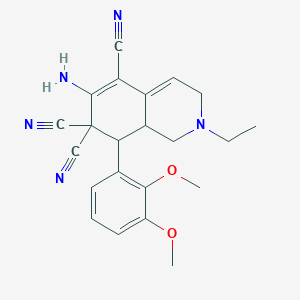
N-(3,4-dimethylphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide
描述
N-(3,4-dimethylphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide, also known as CEP-26401, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
作用机制
N-(3,4-dimethylphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide has been found to inhibit the kinase PIM1, which plays a role in cell proliferation, survival, and differentiation. Inhibition of PIM1 has been shown to have therapeutic potential in the treatment of cancer and other diseases. Additionally, N-(3,4-dimethylphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide has been found to inhibit the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine and other neurotransmitters. Inhibition of MAO-B has been shown to have neuroprotective effects in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide has been found to have potent and selective activity against PIM1 kinase, with an IC50 value of 5 nM. Additionally, N-(3,4-dimethylphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide has been found to inhibit the activity of MAO-B with an IC50 value of 51 nM. In a mouse model of Parkinson's disease, N-(3,4-dimethylphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide was found to have neuroprotective effects and to improve motor function.
实验室实验的优点和局限性
One advantage of N-(3,4-dimethylphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide is its potent and selective activity against PIM1 kinase, which makes it a promising candidate for the development of cancer therapeutics. Additionally, its neuroprotective effects make it a potential candidate for the treatment of Parkinson's disease. However, one limitation of N-(3,4-dimethylphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide is its relatively low solubility in water, which may limit its use in certain experimental settings.
未来方向
There are several potential future directions for research on N-(3,4-dimethylphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide. One area of interest is the development of N-(3,4-dimethylphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide-based cancer therapeutics, which could target PIM1 kinase in cancer cells. Another area of interest is the development of N-(3,4-dimethylphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide-based neuroprotective agents for the treatment of Parkinson's disease and other neurodegenerative disorders. Additionally, further studies could investigate the pharmacokinetics and pharmacodynamics of N-(3,4-dimethylphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide, as well as its potential for drug-drug interactions.
科学研究应用
N-(3,4-dimethylphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide has been found to have potential therapeutic applications in the treatment of various diseases. One study published in the Journal of Medicinal Chemistry found that N-(3,4-dimethylphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide had potent and selective activity against the kinase PIM1, which has been implicated in the development of various cancers. Another study published in the Journal of Neuroscience found that N-(3,4-dimethylphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide had neuroprotective effects in a mouse model of Parkinson's disease.
属性
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(2-ethylpyrazol-3-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-4-22-17(9-10-19-22)16-6-5-11-21(16)18(23)20-15-8-7-13(2)14(3)12-15/h7-10,12,16H,4-6,11H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOFQHYLXOHSAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2CCCN2C(=O)NC3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{3-chloro-4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B4461006.png)

![4-{[(2-fluorophenyl)(methylsulfonyl)amino]methyl}-N,N-dimethylbenzamide](/img/structure/B4461023.png)
![N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)propanamide](/img/structure/B4461034.png)
![N-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-2-thiophenesulfonamide](/img/structure/B4461041.png)
![6-[(2-methyl-1-piperidinyl)sulfonyl]-2H-chromen-2-one](/img/structure/B4461050.png)
![N-benzyl-1-[6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N-methylmethanamine](/img/structure/B4461061.png)



![N-[2-(diethylamino)ethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B4461093.png)
![methyl N-{[4-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}glycinate](/img/structure/B4461097.png)
![3-({2-[(2-phenylethyl)amino]-4-quinazolinyl}amino)-1-propanol](/img/structure/B4461101.png)
